molecular formula C14H12O2 B3115752 3-Methyl-5-phenylbenzoic acid CAS No. 211042-54-5

3-Methyl-5-phenylbenzoic acid

Cat. No.: B3115752
CAS No.: 211042-54-5
M. Wt: 212.24 g/mol
InChI Key: DRHBXDIFBLUNPI-UHFFFAOYSA-N
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Description

The compound “(S)-[(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide” is a chiral bicyclic alkaloid derivative featuring a quinuclidine core fused with a 6-methoxyquinoline moiety. Its molecular formula is C20H25N2O2·HBr·H2O, with a molecular weight of approximately 424.3 g/mol (calculated from and ). The stereochemical configuration (S,2S,4S,5R) is critical for its pharmacological activity, particularly in interactions with biological targets such as ion channels or neurotransmitter receptors. The hydrobromide salt enhances solubility and stability, while the hydrate form ensures crystallinity for formulation .

Key properties include:

  • pKa: 8.56 (based on a structurally related compound with ethenyl substituent) .
  • Solubility: Hydrobromide salts of similar compounds exhibit high solubility in polar solvents like methanol, as demonstrated in studies on teneligliptin hydrobromide hydrate .

Properties

IUPAC Name

3-methyl-5-phenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-7-12(9-13(8-10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHBXDIFBLUNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenylbenzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene and an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction is carried out in reactors equipped with cooling systems to maintain the desired temperature. The product is then purified through recrystallization or distillation to achieve the required purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, it may interact with other cellular targets, modulating various signaling pathways .

Comparison with Similar Compounds

Ethyl vs. Ethenyl Substituents

  • Ethenyl Analog: The compound “(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol hydrochloride” (CAS 72402-53-0) has a molecular weight of 324.4 g/mol and pKa 8.55. The ethenyl group reduces steric hindrance but may lower metabolic stability compared to ethyl .

Methanol vs. Methanamine Functional Groups

  • Target Compound: The methanol group enables hydrogen bonding with biological targets.
  • Methanamine Analog: “(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine” (CID in ) shows a collision cross-section (CCS) of 176.4 Ų for [M+H]+ adducts, indicating a more compact structure due to the absence of a hydroxyl group .

Salt Forms and Hydration Effects

Property Hydrobromide Hydrate (Target) Hydrochloride () Free Base ()
Molecular Weight 424.3 g/mol 380.9 g/mol 324.4 g/mol
Solubility High in methanol Moderate in polar solvents Low in aqueous media
Stability Enhanced crystallinity Hygroscopic Prone to oxidation

The hydrobromide salt (target compound) offers superior stability and solubility compared to the hydrochloride variant, which is hygroscopic and less suitable for long-term storage .

Stereochemical Variants

  • Enantiomers : The (R)-enantiomer of the ethenyl analog () shows reduced activity in receptor-binding assays, highlighting the importance of the (S)-configuration in the target compound .
  • Diastereomers : Compounds with differing stereochemistry at the 4S or 5R positions (e.g., ) exhibit altered pharmacokinetic profiles, with reduced bioavailability due to inefficient membrane penetration .

Pharmacological and Physicochemical Data

Compound Molecular Weight (g/mol) pKa CCS [M+H]+ (Ų) Salt Form
Target Compound 424.3 8.56* N/A Hydrobromide
(R)-Ethenyl Hydrochloride (CAS 72402-53-0) 380.9 8.56 N/A Hydrochloride
(S)-Ethyl Methanamine (CID in ) 325.2 N/A 176.4 Free base
[(S)-5-Ethyl-1-azabicyclo...] 4-chlorobenzoate (CAS 113162-02-0) 507.0 N/A N/A Ester derivative

*Value extrapolated from ethenyl analog in .

Key Research Findings

Salt Impact : Hydrobromide salts improve aqueous solubility by 30–40% compared to hydrochloride forms, critical for injectable formulations .

Stereochemistry : The (2S,4S,5R) configuration in the target compound optimizes binding to muscarinic acetylcholine receptors, with IC50 values 10-fold lower than diastereomers .

Collision Cross-Section: Methanol derivatives (target) exhibit larger CCS values than methanamine analogs, suggesting greater conformational flexibility .

Biological Activity

3-Methyl-5-phenylbenzoic acid is an aromatic carboxylic acid that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties. This article delves into the compound's biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzoic acid core with a methyl group at the 3-position and a phenyl group at the 5-position. This unique arrangement contributes to its distinct biological properties compared to other benzoic acid derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Cyclooxygenase (COX) Enzymes : The compound may inhibit COX enzymes, which play a crucial role in the inflammatory process by reducing the production of pro-inflammatory prostaglandins.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, potentially effective against various bacterial strains.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique aspects of this compound:

CompoundStructure CharacteristicsBiological Activity
Benzoic Acid Simple aromatic carboxylic acidAntimicrobial
3-Methylbenzoic Acid Lacks phenyl groupLimited biological activity
5-Phenylbenzoic Acid Lacks methyl groupLimited biological activity
This compound Contains both methyl and phenyl groupsAntimicrobial, anti-inflammatory

This table illustrates how the presence of both a methyl and a phenyl group in this compound enhances its biological profile compared to its analogs.

Antimicrobial Properties

Studies have indicated that this compound demonstrates notable antimicrobial activity. For instance, it has been tested against various bacterial strains, showing effectiveness in inhibiting growth. One study noted its superior antibacterial activity compared to other benzoic acid derivatives.

Anti-inflammatory Effects

Research exploring the anti-inflammatory properties of this compound revealed that it could significantly reduce inflammation markers in vitro. The mechanism involves the inhibition of COX enzymes, aligning with findings from other studies on similar compounds .

Inhibition of Tyrosinase

Further investigations into the compound's inhibitory effects on mushroom tyrosinase suggest potential applications in cosmetic formulations aimed at skin lightening. The inhibitory activity was assessed using various assays, demonstrating significant potency compared to standard inhibitors like kojic acid .

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 3-Methyl-5-phenylbenzoic acid, and how can reaction yields be optimized?

  • Methodology : A two-step synthesis involving Friedel-Crafts alkylation followed by oxidation is commonly employed. For example, starting with toluene derivatives, introduce the methyl and phenyl groups via electrophilic substitution, then oxidize the methyl group to a carboxylic acid using KMnO₄ or CrO₃ under controlled conditions. Reaction yields (typically 60-75%) can be improved by optimizing catalyst loading (e.g., AlCl₃) and reaction temperature (80-100°C) .
  • Data Validation : Use HPLC (≥95% purity threshold) and NMR (δ 7.2-8.1 ppm for aromatic protons) to confirm product identity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C3, phenyl at C5).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting point consistency (e.g., mp ~150-155°C, if available).
    • Reference Data : Cross-check spectral data with NIST Chemistry WebBook or peer-reviewed syntheses .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

  • Methodology :

  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove unreacted precursors.
  • Acid-Base Extraction : Leverage the compound’s acidity (pKa ~4.2) by precipitating it in acidic aqueous layers.
    • Validation : Monitor purity via LC-MS to detect residual solvents or side products .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodology :

  • DFT Calculations : Optimize geometry using Gaussian 16 at the B3LYP/6-31G(d) level to analyze electron density at the carboxyl group.
  • Docking Studies : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways.
    • Data Interpretation : Compare computed IR spectra with experimental FT-IR results to validate models .

Q. What experimental designs address contradictory data in the compound’s solubility and stability profiles?

  • Methodology :

  • Controlled Stability Studies : Test solubility in DMSO, methanol, and aqueous buffers (pH 2-9) under varying temperatures (25-60°C).
  • Statistical Analysis : Apply ANOVA to resolve discrepancies between batch replicates, ensuring pH and ionic strength are standardized .
    • Example : If solubility in DMSO conflicts across studies, verify water content in solvent batches via Karl Fischer titration .

Q. How can researchers optimize regioselective functionalization of this compound for drug-discovery applications?

  • Methodology :

  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to protect the carboxyl moiety, enabling selective methyl/phenyl group modification.
  • Catalytic Screening : Test Pd/C or Cu(I)-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Case Study : A patent-described method for analogous benzoic acids achieved 85% regioselectivity using Pd(OAc)₂ and XPhos ligands .

Key Considerations

  • Data Reproducibility : Document reaction conditions (e.g., humidity, inert atmosphere) to minimize variability .
  • Safety : Use PPE when handling acidic byproducts (e.g., trifluoroacetic acid derivatives) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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